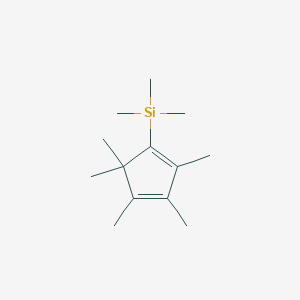![molecular formula C11H11NO2S B13146468 Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
Ethyl benzo[b]thiophen-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl benzo[b]thiophen-3-ylcarbamate is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological properties and applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The structure of this compound consists of a benzo[b]thiophene core with an ethyl carbamate group attached to the third position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[b]thiophen-3-ylcarbamate can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with ethyl isocyanate under suitable conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Another method involves the use of aryne intermediates. In this approach, aryne precursors react with alkynyl sulfides to form benzo[b]thiophenes. The reaction conditions include the use of a suitable solvent and a base to facilitate the formation of the aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the benzo[b]thiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzo[b]thiophene core.
Applications De Recherche Scientifique
Ethyl benzo[b]thiophen-3-ylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of ethyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
Comparaison Avec Des Composés Similaires
Ethyl benzo[b]thiophen-3-ylcarbamate can be compared with other similar compounds, such as:
2-substituted benzo[b]thiophenes: These compounds have similar structures but differ in the substituents attached to the benzo[b]thiophene core.
Thiophene derivatives: Compounds with a thiophene ring system exhibit similar chemical properties and biological activities.
Benzothiophene-3-carboxylic acid derivatives: These compounds have a carboxylic acid group at the third position of the benzo[b]thiophene ring and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the ethyl carbamate group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
ethyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)12-9-7-15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) |
Clé InChI |
OJCVJYAGPINKOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


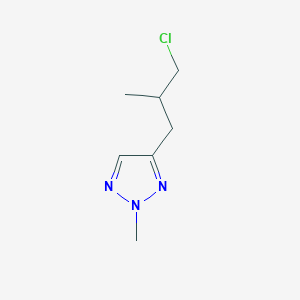
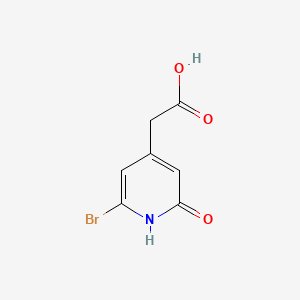
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
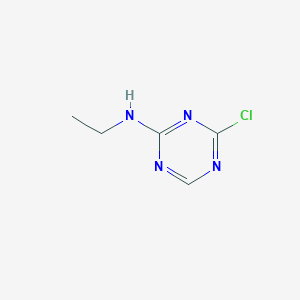


![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
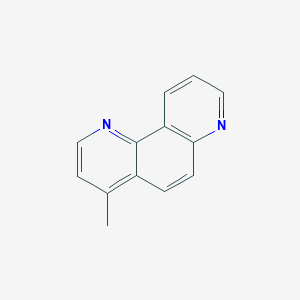
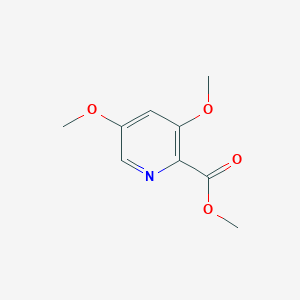

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
